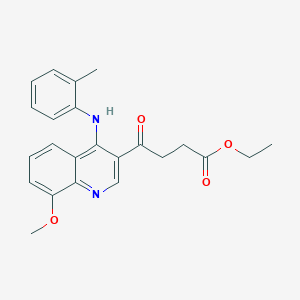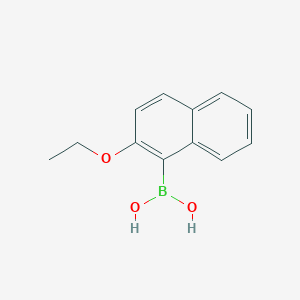
Ácido 2-Etoxi-1-naftaleno borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-naphthaleneboronic acid is an organic compound with the molecular formula C12H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to an ethoxy group and a naphthalene ring. This compound is primarily used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-naphthaleneboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
Target of Action
2-Ethoxy-1-naphthaleneboronic acid is a boronic acid derivative that is primarily used as a reactant in the Suzuki-Miyaura reaction . The primary target of this compound is the palladium catalyst used in the Suzuki-Miyaura reaction .
Mode of Action
In the Suzuki-Miyaura reaction, 2-Ethoxy-1-naphthaleneboronic acid interacts with the palladium catalyst to form a complex. This complex then undergoes a transmetallation process, where the boron atom in the boronic acid is replaced by a metal atom from the catalyst .
Biochemical Pathways
The Suzuki-Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
Result of Action
The result of the action of 2-Ethoxy-1-naphthaleneboronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of 2-Ethoxy-1-naphthaleneboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . The temperature and pressure of the reaction can also affect the efficiency and selectivity of the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-naphthaleneboronic acid typically involves the reaction of 2-ethoxynaphthalene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-ethoxynaphthalene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of 2-Ethoxy-1-naphthaleneboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is usually achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-1-naphthaleneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride.
Bases: Such as potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Naphthalenes: Formed through substitution reactions.
Comparación Con Compuestos Similares
2-Naphthylboronic Acid: Similar structure but lacks the ethoxy group.
6-Ethoxy-2-naphthaleneboronic Acid: Similar structure with the ethoxy group at a different position.
2-Bromophenylboronic Acid: Contains a bromine atom instead of an ethoxy group.
Uniqueness: 2-Ethoxy-1-naphthaleneboronic acid is unique due to the presence of both the ethoxy group and the naphthalene ring, which provide specific reactivity and stability in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
Propiedades
IUPAC Name |
(2-ethoxynaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVXFWSKXUSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584123 |
Source


|
| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148345-64-6 |
Source


|
| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
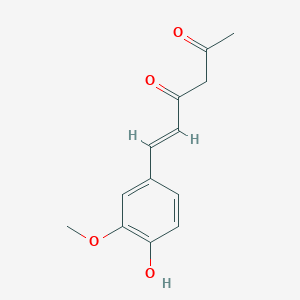

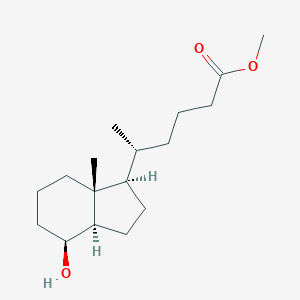
![(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol](/img/structure/B133270.png)
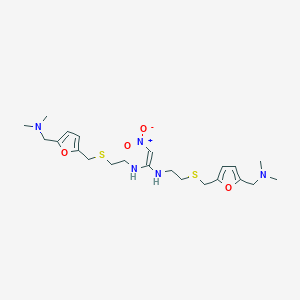
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)



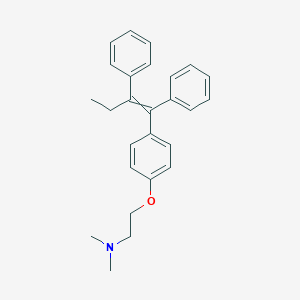

![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
